1-(Hydroxyamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxyamino)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with both a hydroxyl group (-OH) and an amino group (-NH2) on the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with hydroxylamine. The reaction typically involves the formation of an oxime intermediate, which is subsequently reduced to yield the desired compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and its subsequent reduction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the catalytic systems employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxyamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or other reduced amines.
Substitution: Various N-substituted cyclohexanols.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Hydroxyamino)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and participate in nucleophilic reactions, influencing its reactivity and interactions with other molecules. These interactions can modulate biological pathways and contribute to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A ketone derivative of cyclohexane.
Cyclohexylamine: An amine derivative of cyclohexane.
Uniqueness: 1-(Hydroxyamino)cyclohexan-1-ol is unique due to the presence of both hydroxyl and amino groups on the same carbon atom, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
107092-93-3 |
---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
1-(hydroxyamino)cyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-6(7-9)4-2-1-3-5-6/h7-9H,1-5H2 |
InChI-Schlüssel |
ZXDPSGPNPWIZME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.